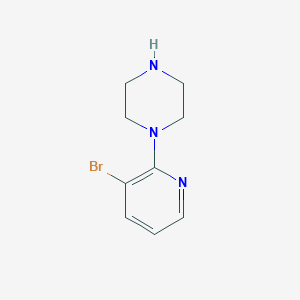

1-(3-Bromopyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMBSIUPQJYAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535565 | |

| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-56-7 | |

| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromopyridin-2-yl)piperazine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Bromopyridin-2-yl)piperazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical and physical properties, detail robust synthetic and purification protocols, and examine its chemical reactivity. The strategic utility of this molecule as a versatile scaffold for building diverse chemical libraries is highlighted, with a focus on its applications in creating novel therapeutic agents. This document is intended as a critical resource for researchers, scientists, and professionals engaged in synthetic chemistry and pharmaceutical research, offering both foundational knowledge and practical, field-proven insights.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the arylpiperazine motif is a privileged structure, appearing in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] this compound emerges as a particularly valuable building block within this class. Its structure marries the electron-deficient, synthetically versatile pyridine ring with the readily functionalizable piperazine moiety. The bromine atom at the 3-position of the pyridine ring serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions, while the secondary amine of the piperazine ring offers a second, independent vector for chemical diversification.[3] This dual reactivity allows for the systematic and efficient construction of large, diverse chemical libraries, making it an ideal starting point for fragment-based drug discovery and hit-to-lead optimization campaigns.

This guide provides an in-depth examination of the essential chemical properties, synthesis, and reactivity of this compound, grounding theoretical principles in practical, validated experimental protocols.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step synthesis and rational drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromo-2-pyridinyl)piperazine | PubChem[4] |

| CAS Number | 87394-56-7 | PubChem[4] |

| Molecular Formula | C₉H₁₂BrN₃ | PubChem[4] |

| Molecular Weight | 242.12 g/mol | PubChem[4] |

| Exact Mass | 241.02146 Da | PubChem[4] |

| Boiling Point (Predicted) | 349.4 ± 37.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | ChemicalBook[5] |

| pKa (Predicted) | 8.36 ± 0.10 | ChemicalBook[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 28.2 Ų | PubChem[4] |

| ChEMBL ID | CHEMBL295921 | PubChem[4] |

Synthesis and Characterization

The principal route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis involves the reaction of 2,3-dibromopyridine with piperazine. The carbon at the C2 position of the pyridine ring is more electron-deficient than the C3 position, making it more susceptible to nucleophilic attack by the piperazine. This regioselectivity drives the formation of the desired product.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

-

Materials: 2,3-dibromopyridine, Piperazine, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dibromopyridine (1.0 eq).

-

Add anhydrous piperazine (2.5 eq) and potassium carbonate (2.0 eq). The excess piperazine acts as both a reactant and a scavenger for the HBr byproduct, while K₂CO₃ serves as the base.

-

Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Step-by-Step Experimental Protocol: Purification and Characterization

-

Purification:

-

The crude residue is purified by column chromatography on silica gel.

-

A gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective for separating the product from unreacted starting materials and byproducts.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The spectra should show characteristic signals for the pyridine and piperazine protons and carbons.[6]

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight. The spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[7]

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations, such as N-H stretching for the piperazine and C=N/C=C stretching for the pyridine ring.[6]

-

Chemical Reactivity and Strategic Derivatization

The synthetic power of this compound lies in its two distinct and orthogonally reactive sites. This allows for a modular approach to library synthesis, where each site can be independently functionalized.

Caption: Key derivatization pathways for the core scaffold.

Reactivity of the Bromopyridine Moiety

The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This is the most common strategy for introducing molecular complexity.[8][9]

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, allowing for exploration of interactions in aromatic-binding pockets of biological targets.[10]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines attaches a wide range of amino functionalities, a common tactic for modulating solubility and hydrogen-bonding capabilities.[9]

-

Heck Reaction: Reaction with alkenes can be used to introduce unsaturated side chains.[9]

Reactivity of the Piperazine Moiety

The secondary amine of the piperazine ring is a nucleophile and a base, providing a second handle for diversification. These reactions are typically high-yielding and procedurally simple.[2][11]

-

N-Alkylation: Reaction with alkyl halides or sulfonates introduces alkyl chains.

-

N-Acylation: Reaction with acyl chlorides or anhydrides forms amides, which can alter electronic properties and introduce new interaction points.

-

Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones followed by a reducing agent (e.g., NaBH(OAc)₃) is a powerful method for installing a vast array of substituted alkyl groups.

Applications in Drug Discovery

The this compound scaffold is a foundational element for building libraries aimed at various biological targets. The arylpiperazine class is well-represented in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][12]

-

Central Nervous System (CNS) Targets: Derivatives of arylpiperazines are known to interact with dopamine and serotonin receptors. Libraries built from this scaffold are frequently screened for activity against targets implicated in psychiatric and neurodegenerative disorders.[3][12]

-

Enzyme Inhibition: By modifying the substituents, derivatives can be designed to target specific enzyme active sites. For example, related nitropyridinyl-piperazine structures have been extensively studied as potent inhibitors of urease, an enzyme linked to pathogenic bacteria like Helicobacter pylori.[13][14][15]

-

Fragment-Based Library Synthesis: The molecule's size and dual functionality make it an excellent starting fragment for building libraries. One part of the molecule can be optimized to bind in a specific pocket of a target protein, while the other part can be elaborated to pick up additional interactions and improve pharmacokinetic properties.[3]

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Toxicity: While specific toxicity data is limited, related compounds are considered irritants. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its dual points for chemical diversification make it an exceptionally powerful tool. The ability to independently modify the pyridine and piperazine moieties allows for the rapid and systematic exploration of chemical space. This modularity is invaluable for developing structure-activity relationships (SAR) and optimizing compounds for potency, selectivity, and desirable pharmacokinetic profiles. For researchers and drug development professionals, mastering the chemistry of this scaffold opens the door to creating novel molecular entities with the potential to become next-generation therapeutics.

References

-

This compound | C9H12BrN3 | CID 13298529. PubChem.[Link]

-

Supporting Information. Wiley-VCH. (2007). [Link]

-

2-Amino-3-bromopyridine, 97% | 553719-25G. Scientific Laboratory Supplies.[Link]

- Preparation method of 2-amino-3-bromopyridine.

-

2,3-Dibromopyridine: Properties, Applications, and Synthesis. Chem-Space.[Link]

-

Preparation method of 2-amino-3-bromopyridine. Eureka | Patsnap.[Link]

-

Piperazine synthesis. Organic Chemistry Portal.[Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

3-Bromopyridine. Wikipedia.[Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023). [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Thieme Connect. (2022). [Link]

-

A convenient process for the preparation of 2, 5-dibromopyridine. Heterocyclic Letters. (2021). [Link]

-

CAS 111043-09-5 1-(3-bromopyridin-2-yl)ethanone. Shenzhen Nexconn Pharmatechs Ltd.[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. (2024). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 87394-56-7 [amp.chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Reactions of Piperazines | Ambeed [ambeed.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-(3-Bromopyridin-2-yl)piperazine

Introduction

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. Among the vast array of heterocyclic building blocks, 1-(3-Bromopyridin-2-yl)piperazine has emerged as a particularly valuable and versatile intermediate. This compound elegantly combines the functionalities of a bromopyridine ring with a piperazine moiety, creating a scaffold ripe for chemical elaboration. The piperazine ring is a well-established "privileged scaffold," frequently incorporated into centrally active agents to modulate pharmacokinetic properties, while the bromopyridine component serves as a versatile handle for a host of cross-coupling reactions.[1][2][3][4][5]

This technical guide offers a comprehensive exploration of the core attributes of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, detail robust synthetic protocols, and examine its strategic application in the construction of compound libraries aimed at diverse biological targets. The insights provided herein are designed to empower chemists to fully leverage the synthetic potential of this powerful molecular tool.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design. The molecule's structure is defined by a piperazine ring attached at the C2 position of a pyridine ring, which is substituted with a bromine atom at the C3 position.

The IUPAC name for this compound is 1-(3-bromo-2-pyridinyl)piperazine.[6] Its key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 87394-56-7 | PubChem[6] |

| Molecular Formula | C₉H₁₂BrN₃ | PubChem[6] |

| Molecular Weight | 242.12 g/mol | PubChem[6] |

| Exact Mass | 241.02146 Da | PubChem[6] |

| Boiling Point (Predicted) | 349.4 ± 37.0 °C | ChemicalBook[7] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | ChemicalBook[7] |

| pKa (Predicted) | 8.36 ± 0.10 | ChemicalBook[7] |

| LogP (Predicted) | 1.3 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

The structural arrangement of this compound imparts a unique reactivity profile. The pyridine ring is electron-deficient, a characteristic further amplified by the inductive effect of the bromine atom. This electronic nature makes the C2 carbon, bonded to the piperazine nitrogen, susceptible to nucleophilic attack, which is the basis for its synthesis. Conversely, the bromine atom at the C3 position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a primary vector for molecular diversification.[8] The piperazine moiety itself contains a secondary amine, a nucleophilic center that is readily functionalized via alkylation, acylation, sulfonylation, or reductive amination, offering a second, independent vector for library synthesis.[8][9]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This transformation is a cornerstone of heterocyclic chemistry and relies on the inherent electronic properties of the pyridine ring.

The Scientific Rationale: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The synthesis leverages the reaction between a suitable dihalopyridine, such as 2,3-dibromopyridine, and piperazine. The SNAr mechanism in this context involves the following key steps:

-

Activation: The electron-deficient nature of the pyridine ring makes the carbon atoms attached to the halogens (bromine) electrophilic. The C2 position is generally more activated towards nucleophilic attack than other positions on the pyridine ring.

-

Nucleophilic Attack: The secondary amine of the piperazine molecule acts as the nucleophile, attacking the electron-deficient C2 carbon of the 2,3-dibromopyridine. This step is typically the rate-determining step and results in the formation of a negatively charged, high-energy intermediate known as a Meisenheimer complex.[10]

-

Stabilization & Aromatization: The negative charge of the Meisenheimer complex is stabilized by resonance, delocalizing onto the nitrogen atom of the pyridine ring. The aromaticity of the ring is then restored through the expulsion of the bromide leaving group from the C2 position, yielding the final product.

The choice of reaction conditions is critical for maximizing yield and minimizing side products, such as disubstitution. Using an excess of piperazine can help drive the reaction to monosubstitution and also act as a base to neutralize the HBr generated. Alternatively, a non-nucleophilic base is often employed.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2,3-Dibromopyridine (1.0 eq)

-

Piperazine (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dibromopyridine, piperazine, and potassium carbonate.

-

Add a suitable volume of DMF to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Unambiguous characterization of the molecular structure and assessment of purity are critical for any chemical intermediate intended for drug discovery. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides definitive structural information. The aromatic protons on the bromopyridine ring will appear in the δ 7.0-8.5 ppm region with characteristic chemical shifts and coupling constants that confirm the substitution pattern. The protons on the piperazine ring will typically appear as two multiplets in the upfield region (δ 3.0-4.0 ppm). The N-H proton of the piperazine will appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the overall carbon framework.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight (242.12 g/mol ), with a distinctive isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups. Characteristic peaks include N-H stretching vibrations for the secondary amine of the piperazine ring (around 3300 cm⁻¹) and C-N and C=C stretching vibrations from the aromatic and piperazine rings.

Applications in Medicinal Chemistry: A Scaffold for Diversification

The true value of this compound lies in its role as a versatile scaffold for building diverse libraries of molecules for biological screening.[8] The piperazine moiety is a common feature in many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, often by interacting with monoamine pathways.[1][2] This scaffold provides two orthogonal points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Vector 1: The Bromopyridine Moiety The bromine atom is a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, vinyl, and alkyl groups at the C3 position of the pyridine ring. Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Vector 2: The Piperazine Moiety The secondary amine of the piperazine ring is a potent nucleophile and can be readily functionalized through various reactions:

-

N-Alkylation: Reaction with alkyl halides to introduce alkyl chains.

-

N-Arylation: Buchwald-Hartwig amination with aryl halides.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

This dual-functional handle strategy allows for the rapid generation of large and structurally diverse compound libraries from a single, common intermediate.

Scaffold Diversification Diagram

Caption: Diversification potential of the this compound scaffold.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that offers significant advantages in the field of drug discovery. Its synthesis is robust and well-understood, and its molecular architecture provides two distinct and versatile points for chemical diversification. By leveraging the reactivity of both the bromopyridine and piperazine moieties, researchers can efficiently generate extensive libraries of novel compounds for biological screening. This guide has provided a technical foundation for understanding and utilizing this powerful building block, underscoring its continued importance in the quest for new therapeutic agents.

References

- Vertex AI Search. (2025, December 12). Aripiprazole Synthesis Process: A Detailed Guide.

-

PubChem. This compound | C9H12BrN3 | CID 13298529. Retrieved from [Link]

- Vertex AI Search. (2025, December 8). Aripiprazole Intermediates Guide: Synthesis, Sourcing & Manufacturing.

- Google Patents. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof.

-

PubMed Central. Classics in Chemical Neuroscience: Aripiprazole. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

Organic Chemistry Portal. Piperazine synthesis. Retrieved from [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

PubChemLite. 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine. Retrieved from [Link]

-

Semantic Scholar. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Carpenter Technology. SUPER INVAR 32-5. Retrieved from [Link]

-

City Special Metals. Super Invar 32-5 Supplier | Bar & Plate. Retrieved from [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ResearchGate. Applications of piperazine scaffold in drug design. Retrieved from [Link]

-

Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Retrieved from [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

High Temp Metals. Super Invar 32-5 Tech Data. Retrieved from [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Aircraft Materials. Super Invar 32-5. Retrieved from [Link]

-

Vulcan Metal Group. Super Invar 32-5 Supplier. Retrieved from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 87394-56-7 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on 1-(3-Bromopyridin-2-yl)piperazine (CAS Number 87394-56-7)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of 1-(3-Bromopyridin-2-yl)piperazine, a pivotal heterocyclic building block in contemporary medicinal chemistry. The content herein is structured to provide not just a repository of factual data, but a cohesive narrative that elucidates the rationale behind its synthesis, characterization, and strategic application in the design and development of novel therapeutic agents.

Part 1: Core Chemical and Physical Identity

This compound is a bifunctional molecule featuring a brominated pyridine ring attached to a piperazine moiety. This structural arrangement confers a unique set of properties that are highly advantageous for its role as a versatile intermediate in organic synthesis.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 87394-56-7[1] |

| Molecular Formula | C₉H₁₂BrN₃[1] |

| Molecular Weight | 242.12 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Predicted Boiling Point | 349.4±37.0 °C[2] |

| Predicted Density | 1.448±0.06 g/cm³[2] |

| Predicted pKa | 8.36±0.10[2] |

Structural Verification: A Multi-faceted Spectroscopic Approach

The unequivocal identification and purity assessment of this compound relies on a suite of spectroscopic techniques. Each method provides a distinct and complementary piece of structural information, creating a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum will display characteristic signals for the three aromatic protons of the 3-bromopyridin-2-yl group and the eight aliphatic protons of the piperazine ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 2,3-disubstitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by two mass units (M and M+2), characteristic of a molecule containing a single bromine atom.[3][4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including N-H stretching of the secondary amine in the piperazine ring, C-H stretching from both the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations within the pyridine ring.

Part 2: Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2,3-dibromopyridine with piperazine.

Detailed Experimental Protocol: SNAr Synthesis

Objective: To synthesize this compound via a regioselective nucleophilic aromatic substitution.

Materials:

-

2,3-Dibromopyridine

-

Piperazine (anhydrous)

-

A suitable base (e.g., K₂CO₃ or an excess of piperazine)

-

A high-boiling point solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dibromopyridine in the chosen solvent.

-

Add piperazine (typically 2-3 equivalents) and the base. The excess piperazine can serve as both the nucleophile and the acid scavenger.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup to remove inorganic salts and excess piperazine. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain the pure this compound.

Rationale and Mechanistic Pathway

The regioselectivity of this reaction is a critical aspect. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack.[5] In the case of 2,3-dibromopyridine, the C2 position is preferentially attacked by the nucleophilic piperazine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the bromide leaving group is expelled to restore aromaticity.

Caption: SNAr synthesis of this compound.

Part 3: Strategic Applications in Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties.[6][7][8] this compound is a valuable precursor that allows for the incorporation of this important structural motif. The bromine atom serves as a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and it is widely used to couple aryl or heteroaryl groups to the bromopyridine core.[9][10][11] This allows for the synthesis of a diverse library of compounds where the newly introduced group can be tailored to interact with specific biological targets.

Caption: Workflow for Suzuki-Miyaura cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another key transformation that enables the formation of carbon-nitrogen bonds.[12][13][14] This reaction is used to couple various amines to the 3-position of the pyridine ring, providing access to a different chemical space compared to the Suzuki coupling. This methodology has been successfully applied to a variety of 2-bromopyridines.[15][16]

Table 2: Comparison of Key Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reagents |

| Suzuki-Miyaura | C-C | Boronic acid/ester, Pd catalyst, Base |

| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Ligand, Base |

Significance in Medicinal Chemistry

The piperazine ring and its derivatives are integral components of drugs targeting the central nervous system, as well as those with anticancer, antihistamine, and anti-inflammatory properties.[6][8][17] The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of novel drug candidates in these and other therapeutic areas.

Part 4: Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Part 5: Conclusion

This compound is a strategically important molecule in the field of drug discovery and development. Its well-defined synthesis, predictable reactivity, and the pharmacological relevance of its core structural motifs make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its value as a versatile platform for the creation of novel and complex molecular architectures with therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a relevant search result.[1]

-

BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde. Retrieved from a relevant search result.[13]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Center for Biotechnology Information.[14]

-

Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from a relevant search result.[6]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from a relevant search result.[7]

-

ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.[15]

-

World Journal of Pharmaceutical Research. (n.d.). Biological Activities of Piperazine Derivatives: A Comprehensive Review.[8]

-

PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. National Center for Biotechnology Information.[17]

-

Wikipedia. (n.d.). Piperazine.[18]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.[9]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.[10]

-

ChemicalBook. (n.d.). This compound. Retrieved from a relevant search result.[2]

-

Benchchem. (n.d.). 1-(3-Bromopyridin-2-yl)ethanone. Retrieved from a relevant search result.[3]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[11]

-

Smolecule. (2023). Buy 1-(3-Bromopyridin-2-yl)ethanone.[4]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.[5]

Sources

- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 87394-56-7 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(3-Bromopyridin-2-yl)piperazine: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromopyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the arylpiperazine class, this molecule serves as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This document details the compound's nomenclature, physicochemical properties, and a robust, field-proven protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr). We delve into the mechanistic rationale behind the synthetic strategy and provide a thorough guide to the analytical techniques required for its structural elucidation and purity confirmation, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, we explore the compound's potential pharmacological applications, grounded in the well-established role of the arylpiperazine moiety as a key pharmacophore for dopamine and serotonin receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Nomenclature and Physicochemical Properties

The foundational step in working with any chemical entity is a precise understanding of its identity and core properties.

IUPAC Name: 1-(3-bromo-2-pyridinyl)piperazine[1]

This systematic name unequivocally defines the molecular architecture: a piperazine ring attached at its nitrogen-1 position to the carbon-2 position of a pyridine ring, which is substituted with a bromine atom at the 3-position.

Synonyms & Identifiers:

-

3-Bromo-2-piperazinopyridine[1]

-

CAS Number: 87394-56-7[1]

-

ChEMBL ID: CHEMBL295921[1]

-

PubChem CID: 13298529[1]

A summary of its key computed physicochemical properties is presented in Table 1, providing essential data for experimental design, including solubility and pharmacokinetic predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN₃ | PubChem[1] |

| Molecular Weight | 242.12 g/mol | PubChem[1] |

| Exact Mass | 241.02146 Da | PubChem[1] |

| XLogP3 (Predicted) | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 28.2 Ų | PubChem[1] |

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyridine ring, which is further modulated by the presence of halogen substituents.

The Causality Behind the Synthetic Choice: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. In the case of the precursor, 2,3-dibromopyridine, the carbon atom at the 2-position is highly activated towards nucleophilic attack. The incoming nucleophile, piperazine, can attack this position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a bromide ion, which is an excellent leaving group. The reaction is regioselective for the 2-position due to the superior ability of the ring nitrogen to stabilize the negative charge in the transition state of the intermediate formed upon attack at this position.

The diagram below illustrates the logical flow of this synthetic approach.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. It is based on established procedures for the synthesis of analogous 2-(piperazin-1-yl)pyridine derivatives.[2][3]

Materials:

-

2,3-Dibromopyridine (1.0 eq)

-

Piperazine (4.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dibromopyridine (1.0 eq), piperazine (4.0 eq), and potassium carbonate (2.0 eq).

-

Expert Insight: Using a significant excess of piperazine serves a dual purpose: it acts as the nucleophile and as a base to scavenge the HBr byproduct, driving the reaction to completion. Potassium carbonate is included as an additional, non-nucleophilic base.

-

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,3-dibromopyridine is consumed (typically 12-24 hours).

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Trustworthiness Check: The aqueous wash is critical for removing the highly polar DMSO solvent, inorganic salts, and the excess piperazine, which is water-soluble.

-

-

Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol) to isolate the pure product.

-

Final Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. Confirm the structure and purity using NMR and MS analysis.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure is paramount. The following section outlines the expected spectroscopic data for this compound, based on the analysis of closely related structures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~8.10 ppm (dd, 1H): Pyridine H6 proton, doublet of doublets due to coupling with H5 and H4.

-

δ ~7.65 ppm (dd, 1H): Pyridine H4 proton, doublet of doublets.

-

δ ~6.85 ppm (dd, 1H): Pyridine H5 proton, doublet of doublets.

-

δ ~3.30 ppm (t, 4H): Piperazine protons adjacent to the pyridine ring (N-CH₂).

-

δ ~3.10 ppm (t, 4H): Piperazine protons distal to the pyridine ring (N-CH₂).

-

δ ~2.00 ppm (br s, 1H): Piperazine N-H proton.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~159.0 ppm: Pyridine C2 (attached to piperazine).

-

δ ~148.0 ppm: Pyridine C6.

-

δ ~140.0 ppm: Pyridine C4.

-

δ ~120.0 ppm: Pyridine C5.

-

δ ~110.0 ppm: Pyridine C3 (attached to bromine).

-

δ ~48.0 ppm: Piperazine carbons adjacent to the pyridine ring.

-

δ ~45.0 ppm: Piperazine carbons distal to the pyridine ring.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic distribution characteristic of a monobrominated compound.

-

Expected Analysis (ESI+):

-

[M+H]⁺: A characteristic pair of peaks at m/z 242.0 and 244.0 in an approximate 1:1 ratio, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Fragmentation: Key fragmentation pathways would likely involve the cleavage of the piperazine ring, yielding characteristic daughter ions.

-

Applications in Drug Discovery and Medicinal Chemistry

The 1-(Aryl)piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2] Its value stems from the piperazine ring's ability to improve aqueous solubility and its basic nitrogen atom, which is typically protonated at physiological pH, allowing for key ionic interactions with biological targets.

Potential Biological Targets

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, this compound is a prime candidate for development as a ligand for:

-

Dopamine Receptors (e.g., D₂, D₃, D₄): Many antipsychotic drugs, such as aripiprazole, contain an arylpiperazine moiety that is crucial for their affinity to dopamine receptors.

-

Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): Anxiolytics like buspirone and antidepressants feature the arylpiperazine core, which modulates serotonergic neurotransmission.

The diagram below illustrates the central role of arylpiperazines in modulating these key GPCR signaling pathways.

Caption: Potential GPCR targets and pathways for arylpiperazine scaffolds.

Synthetic Utility as a Building Block

The bromine atom at the 3-position is not merely a static substituent; it is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To append various amine functionalities.

-

Sonogashira Coupling: To install alkyne moieties.

This synthetic tractability allows for the rapid generation of diverse chemical libraries from the this compound core, enabling extensive exploration of the chemical space around the primary pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a high-value, strategically important scaffold for modern drug discovery. Its synthesis is straightforward and scalable, relying on the robust and well-understood SNAr mechanism. The presence of two key functional domains—the CNS-active arylpiperazine moiety and the synthetically versatile bromopyridine handle—makes it an ideal starting point for library synthesis and lead optimization campaigns. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and deploy this compound in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13298529, this compound. Retrieved from [Link]

-

Shao, Y., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-31. Available at: [Link]

-

Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(14), 9695-9712. Available at: [Link]

- Hultquist, M. E., & Howard, K. L. (1952). U.S. Patent No. 2,606,906. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from [Link]

- Lattrell, R., et al. (1980). U.S. Patent No. 4,234,584. Washington, DC: U.S. Patent and Trademark Office.

-

Costantino, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1471. Available at: [Link]

- Wyeth. (2007). Process for synthesizing piperazine-piperidine compounds. WIPO Patent Application WO/2007/146072.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Magn Reson Chem. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 20(8), 13816-13833. Available at: [Link]

-

ResearchGate. (n.d.). SAR studies of 2‐methoxyphenylpiperazine derivatives as antidepressants. Retrieved from [Link]

Sources

- 1. This compound | C9H12BrN3 | CID 13298529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its structural characteristics, physicochemical properties, spectral data, and reactivity profile. Furthermore, it outlines a detailed protocol for its synthesis via nucleophilic aromatic substitution and provides essential safety and handling information. This guide is intended to be a valuable resource for scientists and researchers working with this versatile chemical building block.

Introduction

This compound is a substituted pyridinylpiperazine that has garnered attention as a key intermediate in the synthesis of a variety of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, often incorporated to improve pharmacokinetic properties such as solubility and bioavailability. The bromopyridine core, on the other hand, serves as a versatile handle for further chemical modifications, particularly through cross-coupling reactions. Understanding the fundamental physical and chemical properties of this compound is therefore crucial for its effective utilization in research and development.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a piperazine ring attached to the 2-position of a 3-bromopyridine ring.

Molecular Structure Diagram:

The Therapeutic Potential of 1-(3-Bromopyridin-2-yl)piperazine Derivatives: A Technical Guide

Abstract

The 1-(3-bromopyridin-2-yl)piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant promise across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of derivatives based on this core structure, with a particular focus on their potential as antipsychotic and anticancer agents. We will dissect the mechanistic rationale for these activities, grounded in the established pharmacology of related arylpiperazine compounds, and provide detailed, actionable experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

The this compound Scaffold: A Strategic Starting Point

The this compound core combines two key pharmacophoric elements: the piperazine ring and a substituted pyridine moiety. The piperazine ring is a common feature in many centrally active drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions and for improving physicochemical properties such as solubility.[1][2] The pyridinyl portion, particularly with the bromine substitution, offers a handle for a variety of synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[3] The arrangement of the piperazine and pyridine rings creates a specific three-dimensional structure that is well-suited for interaction with various biological targets.

Antipsychotic Activity: Targeting Dopaminergic and Serotonergic Pathways

A substantial body of evidence points to the potential of arylpiperazine derivatives as antipsychotic agents.[4][5] Their mechanism of action is often attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.[6]

Mechanistic Insights: A Multi-Receptor Targeting Strategy

The leading hypothesis for the antipsychotic efficacy of many atypical antipsychotics is a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A and 5-HT2A receptor modulation.[7][8] Derivatives of this compound are predicted to engage these receptors in a similar manner.

-

Dopamine D2 Receptor Affinity: The 2-pyridinyl-1-piperazine substructure is a known pharmacophore for dopamine D2 receptor binding. The electronic properties of substituents on the pyridine ring can significantly influence this affinity. For instance, studies on analogous 3-substituted 2-pyridinyl-1-piperazine derivatives have shown that electron-withdrawing groups can enhance dopamine receptor affinity, a key characteristic for potential antipsychotic activity.[9] The bromine atom in the 3-position of the pyridine ring, being an electron-withdrawing group, is thus hypothesized to contribute favorably to D2 receptor binding.

-

Serotonin 5-HT1A and 5-HT2A Receptor Modulation: Many arylpiperazine derivatives exhibit high affinity for serotonin receptors.[10] 5-HT1A receptor agonism is associated with antidepressant and anxiolytic effects, which can be beneficial in treating the negative symptoms and cognitive deficits associated with schizophrenia.[11] Conversely, 5-HT2A receptor antagonism is believed to mitigate the extrapyramidal side effects often seen with typical antipsychotics.[12] The this compound scaffold provides a versatile platform for optimizing the affinity and functional activity at these key serotonin receptors.

The following diagram illustrates the proposed multi-target mechanism of action for these derivatives in the context of psychosis.

Caption: Proposed multi-receptor mechanism for antipsychotic activity.

In Vitro Evaluation of Antipsychotic Potential

A critical step in validating the antipsychotic potential of novel this compound derivatives is to quantify their binding affinities for key dopamine and serotonin receptors.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the in vitro binding affinities (Ki values) of test compounds for human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

-

Materials:

-

Cell membranes expressing the recombinant human receptors (e.g., from CHO or HEK293 cells).

-

Radioligands: [3H]Spiperone (for D2 and 5-HT2A), [3H]8-OH-DPAT (for 5-HT1A).

-

Non-specific binding competitors: Haloperidol (for D2), Ketanserin (for 5-HT2A), Serotonin (for 5-HT1A).

-

Test compounds dissolved in DMSO.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or the non-specific binding competitor.

-

Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Illustrative In Vitro Receptor Binding Data for a Hypothetical Derivative

| Receptor Target | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | 15.2 |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | 8.5 |

| Serotonin 5-HT2A | [3H]Spiperone | 25.1 |

Anticancer Activity: Exploring Novel Mechanisms

The piperazine scaffold is also a component of several approved and investigational anticancer agents.[13][14] Their mechanisms of action are diverse and can include inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis.[15]

Mechanistic Rationale: A Pleiotropic Approach

The anticancer potential of this compound derivatives is likely to be multifaceted, potentially involving:

-

Kinase Inhibition: Many kinase inhibitors incorporate a piperazine moiety to interact with the ATP-binding pocket of the enzyme. The this compound scaffold could be elaborated with functional groups that target specific kinases implicated in cancer cell proliferation and survival.

-

Induction of Apoptosis: Arylpiperazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain piperazine-containing compounds have been found to cause cell cycle arrest at different phases, thereby inhibiting tumor growth.

The following workflow outlines the key steps in the preclinical evaluation of the anticancer activity of these derivatives.

Caption: Preclinical workflow for evaluating anticancer activity.

In Vitro Evaluation of Anticancer Efficacy

The initial assessment of anticancer activity involves determining the cytotoxic effects of the compounds on a panel of human cancer cell lines. The National Cancer Institute's NCI60 screen is a valuable tool for this purpose.

Experimental Protocol: NCI60 Human Tumor Cell Line Screen

-

Objective: To evaluate the in vitro anticancer activity of test compounds against a panel of 60 human tumor cell lines representing various cancer types.

-

Materials:

-

The NCI60 panel of human tumor cell lines.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Sulforhodamine B (SRB) dye.

-

-

Procedure:

-

The test compounds are typically evaluated at a single high concentration (e.g., 10 µM) in the initial screen.

-

The 60 cell lines are incubated with the test compound for a defined period (e.g., 48 hours).

-

After incubation, the cells are fixed, and the total cellular protein is stained with SRB.

-

The amount of bound dye is proportional to the number of viable cells and is quantified by spectrophotometry.

-

-

Data Analysis:

-

The results are reported as the percentage of growth inhibition relative to untreated control cells.

-

Compounds showing significant growth inhibition in the initial screen can be selected for further testing at multiple concentrations to determine their GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.

-

Table 2: Illustrative NCI60 Single-Dose Screening Data for a Hypothetical Derivative

| Cell Line | Cancer Type | Growth Inhibition (%) |

| A549 | Non-Small Cell Lung | 65 |

| HCT-116 | Colon | 72 |

| MCF7 | Breast | 58 |

| PC-3 | Prostate | 61 |

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be achieved through a variety of established synthetic methodologies.[2][16] A common approach involves the nucleophilic aromatic substitution of a dihalopyridine with piperazine, followed by functionalization of the second nitrogen of the piperazine ring.

Caption: General synthetic scheme for this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights from related arylpiperazine compounds strongly suggest the potential for these derivatives to exhibit potent antipsychotic and anticancer activities. The experimental protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of new chemical entities based on this versatile core structure. Further exploration of the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.

References

-

Gao, L., Hao, C., Ma, R., Chen, J., Zhang, G., & Chen, Y. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 11(28), 17069-17082. [Link]

-

Gao, L., Hao, C., Ma, R., Chen, J., Zhang, G., & Chen, Y. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. ResearchGate. [Link]

-

New, J. S., Yevich, J. P., Temple, D. L., Jr, New, K. B., Gross, S. M., Schlemmer, R. F., Jr, Eison, M. S., Taylor, D. P., & Riblet, L. A. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618–624. [Link]

-

Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379. [Link]

-

Krajcsi, P., & Szakács, G. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules (Basel, Switzerland), 26(11), 3321. [Link]

-

National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. NIDA Technology Transfer. [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 433–439. [Link]

-

Ieni, A., & Meo, A. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International journal of molecular sciences, 24(18), 13887. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. [Link]

-

de Oliveira, F. F., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 599–613. [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]

-

Stefanska, J., Fidecka, S., Kołaczkowski, M., & Mogilski, S. (2004). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Acta poloniae pharmaceutica, 61(2), 141–148. [Link]

-

Rullo, M., Petrucci, V., Brogi, S., Butini, S., Brindisi, M., Gemma, S., ... & Campiani, G. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules (Basel, Switzerland), 23(10), 2639. [Link]

-

Wilson, L. L., Sata, A., & Free, R. B. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

-

Wang, C., Yuan, D., & Zhang, Y. (2022). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Journal of Medicinal Chemistry, 65(13), 8822-8840. [Link]

-

Grygorenko, O. O., & Zozulya, O. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(24), 7585. [Link]

-

Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. [Link]

-

Wang, G., Li, J., Wang, Y., Zhang, Y., & Chen, Y. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

-

Grygorenko, O. O., & Zozulya, O. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(24), 7585. [Link]

-

Gomaa, M. S. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(6), 110-117. [Link]

-

Satała, G., & Bojarski, A. J. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules (Basel, Switzerland), 27(21), 7486. [Link]

-

Chatterjee, E., Sharma, R., Dey, B., Singh, H., Naik, A., ... & Patra, S. (2023). Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo. Frontiers in Pharmacology, 14, 1243169. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of Pyridylpiperazine Compounds

Abstract

The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the established and emerging therapeutic targets of pyridylpiperazine compounds. We will delve into the molecular mechanisms of action, key signaling pathways, and the experimental methodologies used to validate these interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class. We will explore their well-documented roles in neuropsychiatry, their exciting potential in combating antimicrobial resistance, and their emerging applications in oncology and inflammatory diseases.

Introduction: The Versatility of the Pyridylpiperazine Scaffold

The fusion of a pyridine ring and a piperazine moiety creates a unique pharmacophore with the ability to interact with a wide array of biological targets. The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the fine-tuning of physicochemical properties and target specificity. This structural adaptability has led to the development of pyridylpiperazine-based drugs with diverse therapeutic applications, from antipsychotics to novel anti-infective agents. This guide will provide an in-depth exploration of the key therapeutic targets of these compounds, supported by experimental data and protocols.

Central Nervous System Targets: Modulating Neurotransmission

Pyridylpiperazine derivatives have a long-standing history in the treatment of central nervous system (CNS) disorders, primarily through their interaction with dopamine and serotonin receptors.[1]

Dopamine Receptors: The Cornerstone of Antipsychotic Activity

The dopamine D2 receptor is a primary target for many antipsychotic drugs. Pyridylpiperazine compounds can act as antagonists or partial agonists at D2 receptors, modulating dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.[2][3][4]

Mechanism of Action: D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[5] Antagonism of these receptors by pyridylpiperazine compounds blocks the binding of dopamine, leading to an increase in adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production. This signaling cascade ultimately influences gene expression and neuronal excitability.[[“]][7] Partial agonists, on the other hand, provide a modulatory effect, acting as antagonists in brain regions with high dopamine levels and as agonists in regions with low dopamine levels.

Signaling Pathway: D2 Receptor Antagonism

Caption: D2 receptor antagonism by pyridylpiperazine compounds.

Serotonin Receptors: Fine-Tuning Mood and Cognition

Many pyridylpiperazine derivatives, such as buspirone, are partial agonists at the serotonin 5-HT1A receptor.[3][8][9] This interaction is crucial for their anxiolytic and antidepressant properties.